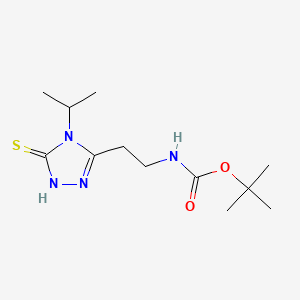

tert-Butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Chemical Properties

The molecular structure and reactivity of compounds containing tert-butyl and triazolyl groups, such as tert-butyl (2-(4-isopropyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)carbamate, have been extensively studied. For instance, the X-ray structure, Hirshfeld analysis, and DFT studies of triazolyl-indole bearing alkylsulfanyl moieties provide insights into the molecular packing, atomic charge distribution, and molecular electrostatic potential map of related compounds (Boraei et al., 2021). Similarly, the synthesis and characterization of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives highlight the chemical modifications and properties of closely related structures (RashidiN. & BeradB., 2012).

Synthesis and Reactivity

Research has also focused on the synthesis and reactivity of these compounds, exploring how tert-butyl and triazolyl groups contribute to the stability and reactivity of the molecule. The synthesis of new 4-oxo-7-(1H-1,2,3-triazol-1-yl)-4,6-dihydropyrazolo[5,1-c][1,2,4]triazines showcases the reactivity of similar frameworks and their potential in generating novel structures (Ivanov et al., 2018).

Application in Crystal Engineering

The tert-butyl group, often used to introduce steric bulk, plays a significant role in crystal engineering. For example, isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives demonstrate how bulky substituents like tert-butyl can affect molecular packing and interaction in the solid state, leading to unique crystal structures (Baillargeon et al., 2017).

Antimicrobial Activity

Some derivatives of tert-butyl carbazate have shown antimicrobial activity, indicating potential applications in the development of new therapeutic agents. Research on the synthesis and antimicrobial activity of certain oxadiazoles-thione and triazoles derivatives originating from tert-butyl carbazate reveals the bioactivity of these compounds against various microbial strains (Ghoneim & Mohamed, 2013).

Conductivity and Electronic Properties

Moreover, the modification of molecular structures with tert-butyl and related groups has been explored for their effects on electronic properties and conductivity. For instance, single-component conductors demonstrate how bulky substituents can influence the electronic structure and charge mobility of organic semiconductors, offering insights into the design of novel molecular metals and conductive materials (Filatre-Furcate et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This suggests that the compound may have a broad range of potential targets.

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

The compound may affect a variety of biochemical pathways due to the broad-spectrum biological activities of indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of indole derivatives, the compound may have a wide range of potential effects .

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2S/c1-8(2)16-9(14-15-10(16)19)6-7-13-11(17)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,17)(H,15,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXGCXMOAJUDTED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NNC1=S)CCNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676817 |

Source

|

| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245806-45-4 |

Source

|

| Record name | tert-Butyl {2-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)